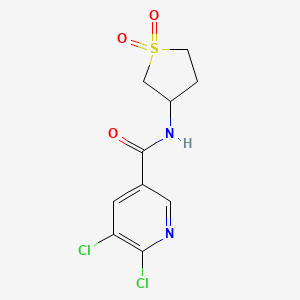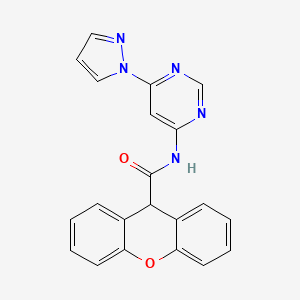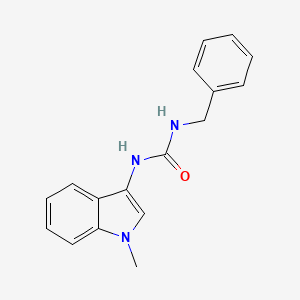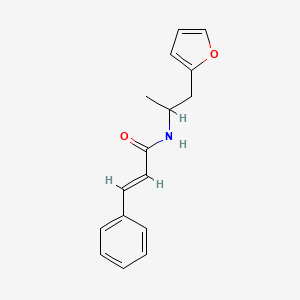
Thiocyanic acid, 1,2,3,4-tetrahydro-6-quinolinyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiocyanic acid is a chemical compound with the formula HSCN and structure H−S−C≡N, which exists as a tautomer with isothiocyanic acid . The salts and esters of thiocyanic acid are known as thiocyanates . The esters of thiocyanic acid have the general structure R−S−C≡N, where R stands for an organyl group .
Molecular Structure Analysis
The molecular structure of thiocyanic acid involves a triple bond between carbon and nitrogen . The esters of thiocyanic acid have the general structure R−S−C≡N .Applications De Recherche Scientifique
Domino Reactions in Drug Synthesis
Domino reactions, which include a series of transformations occurring under the same reaction conditions, are a cornerstone in the synthesis of complex molecules like 1,2,3,4-tetrahydroquinolines . These reactions are highly valued for their efficiency and atom economy, often mimicking natural biosynthetic pathways. The compound can be utilized in the synthesis of bioactive natural products and pharmaceutical agents, leveraging its potential to form diverse heterocyclic architectures essential for drug development .
Heterocycle Synthesis
Heterocycles are a fundamental component of many pharmaceuticals and natural products. The sulfanyl group in (1,2,3,4-Tetrahydroquinolin-6-ylsulfanyl)formonitrile can act as a nucleophile or an electrophile, making it a versatile intermediate in constructing heterocyclic compounds. This property is particularly useful in synthesizing quinoline derivatives, which have a wide range of therapeutic applications .
Development of Antimicrobial Agents
Quinoline derivatives have been studied for their antimicrobial properties. The structural flexibility provided by the tetrahydroquinoline scaffold allows for the exploration of novel antimicrobial agents. The sulfanyl group in the compound can be modified to enhance its interaction with bacterial enzymes or proteins, potentially leading to new treatments for bacterial infections .
Neurodegenerative Disease Research
Isoquinoline alkaloids, which share a structural similarity with tetrahydroquinolines, have been investigated for their neuroprotective effects. Compounds based on the tetrahydroquinoline structure, such as (1,2,3,4-Tetrahydroquinolin-6-ylsulfanyl)formonitrile , may offer a platform for developing treatments against neurodegenerative disorders by targeting specific neurological pathways or receptors .
Catalyst Design
The sulfanyl group in (1,2,3,4-Tetrahydroquinolin-6-ylsulfanyl)formonitrile can serve as a ligand in catalyst design, particularly in transition metal complexes. These catalysts can be applied in various organic transformations, including cross-coupling reactions, which are pivotal in constructing complex organic molecules .
Material Science
Quinoline and its derivatives are known for their fluorescent properties, which can be harnessed in material science. The compound could be used in the design of organic light-emitting diodes (OLEDs) or as a fluorescent marker in biological imaging, providing a pathway for the development of new materials with unique optical properties .
Agricultural Chemistry
The structural motifs present in (1,2,3,4-Tetrahydroquinolin-6-ylsulfanyl)formonitrile are found in various agrochemicals. Its potential applications in this field include the development of new pesticides or herbicides, where modifications to the tetrahydroquinoline core could lead to compounds with specific activity against agricultural pests or weeds .
Green Chemistry
The principles of green chemistry emphasize the reduction of waste and the use of efficient synthetic methods. The compound’s utility in domino reactions aligns with these principles, as it can be employed in processes that minimize the environmental impact of chemical synthesis by reducing the number of steps and solvents required .
Propriétés
IUPAC Name |
1,2,3,4-tetrahydroquinolin-6-yl thiocyanate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c11-7-13-9-3-4-10-8(6-9)2-1-5-12-10/h3-4,6,12H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNSNIRGCHXGBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)SC#N)NC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2992894.png)


![5-[(1-Benzylaziridin-2-yl)methoxy]-1-methyl-2,3-dihydroindole](/img/structure/B2992899.png)

![6-[[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2992902.png)
![2-ethoxy-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2992905.png)
![methyl 3-(4-bromophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2992906.png)
![5-[(4-chloroanilino)methylene]-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2992907.png)
![1-[6-(2-Methoxyphenyl)pyridazin-3-yl]-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]azetidin-3-amine](/img/structure/B2992908.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]thiophene-3-carboxamide](/img/structure/B2992912.png)

